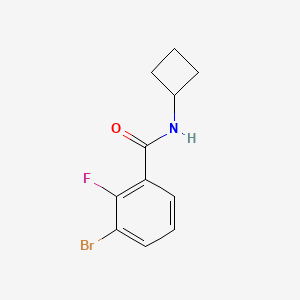

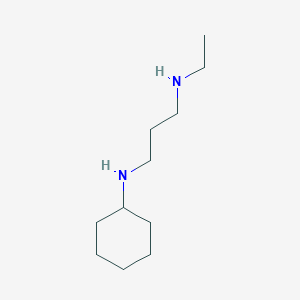

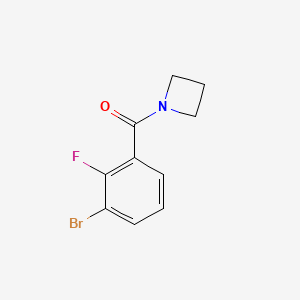

1-(3-Bromo-2-fluorobenzoyl)azetidine

Vue d'ensemble

Description

“1-(3-Bromo-2-fluorobenzoyl)azetidine” is a chemical compound that is used in various fields of scientific research and industry. It is available for purchase from various suppliers .

Synthesis Analysis

Azetidines, including “1-(3-Bromo-2-fluorobenzoyl)azetidine”, can be synthesized through various methods. One such method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .Molecular Structure Analysis

The molecular structure of azetidines, including “1-(3-Bromo-2-fluorobenzoyl)azetidine”, is driven by the ring strain of approximately 25.4 kcal/mol . This ring strain lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Applications De Recherche Scientifique

Synthesis and Antibacterial Activities

- Antibacterial Activity : A study demonstrated the synthesis of fluoroquinolones by introducing azetidine derivatives into the C7 position of a quinolone nucleus. Some of these compounds showed greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to clinically used fluoroquinolone, levofloxacin (Ikee et al., 2008).

Role in Sphingosine-1-Phosphate Receptor Agonism

- S1P1 Agonist with Minimal Activity at S1P3 : Another study optimized a benzofuranyl S1P1 agonist lead compound, leading to the discovery of a potent S1P1 agonist with minimal activity at S1P3. This compound significantly reduced blood lymphocyte counts and attenuated a delayed type hypersensitivity response (Lanman et al., 2011).

Beta-lactamase Inhibition

- Beta-Lactamase Inhibitors : Research on the synthesis and beta-lactamase inhibitory properties of various compounds revealed that specific derivatives were potent beta-lactamase inhibitors in vitro against different bacterial strains, highlighting their potential in antibiotic resistance management (Gottstein et al., 1982).

Effect on Ion Uptake and Release in Plants

- Ion Transport in Barley Roots : A study using azetidine 2-carboxylic acid, an analog of proline, investigated the relationship between protein synthesis and ion transport in barley. The research suggested that azetidine was acting on the process of release from symplast to the xylem (Pitman et al., 1977).

Dopaminergic Antagonism

- Dopamine Antagonist : Azetidine derivatives were evaluated for their potency as dopaminergic antagonists. Specific derivatives showed promising activity as D2 and D4 antagonists, indicating potential applications in neuropsychiatric disorders (Metkar et al., 2013).

Safety and Hazards

“1-(3-Bromo-2-fluorobenzoyl)azetidine” should be handled with care. Similar compounds, such as 4-Bromo-2-fluorobenzoyl chloride, are known to cause severe skin burns and eye damage . Therefore, it is recommended to use personal protective equipment, including gloves and eye protection, when handling this compound .

Orientations Futures

Azetidines, including “1-(3-Bromo-2-fluorobenzoyl)azetidine”, have attracted major attention in organic synthesis due to their unique properties . Future research directions may include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

Propriétés

IUPAC Name |

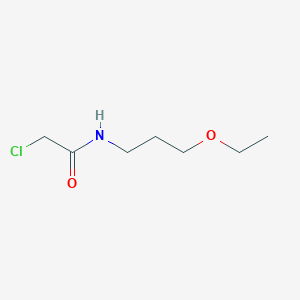

azetidin-1-yl-(3-bromo-2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-8-4-1-3-7(9(8)12)10(14)13-5-2-6-13/h1,3-4H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDBZGHSNBFBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=C(C(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704043 | |

| Record name | (Azetidin-1-yl)(3-bromo-2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-2-fluorobenzoyl)azetidine | |

CAS RN |

1026796-68-8 | |

| Record name | (Azetidin-1-yl)(3-bromo-2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3075069.png)

![1-(3-nitro-2-pyridinyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B3075105.png)

![Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate](/img/structure/B3075118.png)